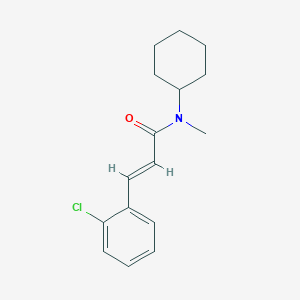

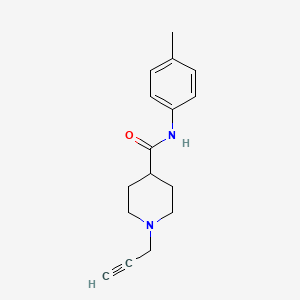

(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide, also known as C16H22ClNO, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the CB1 receptor and is commonly used in scientific research to study the endocannabinoid system. In

Scientific Research Applications

Environmental Impact of Chlorophenyl Compounds

Research has assessed the impact of chlorophenyl compounds (a part of the mentioned chemical structure) on the aquatic environment. Chlorophenols, for example, have been evaluated for their toxic effects on mammalian and aquatic life. While generally exerting moderate toxicity, their persistence in the environment can vary. The presence of adapted microflora capable of biodegrading these compounds influences their environmental persistence, which can range from low to moderate to high, depending on conditions. Notably, chlorophenols have been recognized for their organoleptic impact, highlighting concerns regarding water quality and safety (Krijgsheld & Gen, 1986).

Pharmacological Applications

The structural components resembling "(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide" have been explored in pharmacology, particularly in the development of novel synthetic opioids and receptor agonists. Research has detailed the chemistry and pharmacology of non-fentanyl novel synthetic opioids, focusing on N-substituted benzamides and acetamides. These compounds have shown significant impact on drug markets, with certain compounds offering short-lasting euphoric effects. The continuous evolution of these compounds on the illicit drug market after the international control of specific opioids underscores the need for monitoring and developing new therapeutic compounds (Sharma et al., 2018).

Synthesis and Reactivity of Related Compounds

The synthesis and reactivity of enaminoketones and enaminothiones, which share functional group similarities with the compound , have been extensively reviewed. These compounds are known as versatile intermediates in the synthesis of heterocycles and natural products. Their utility as scaffolds for annulation processes, serving as precursors for various biologically active molecules, demonstrates their value in synthetic chemistry. The potential anticonvulsant properties of enaminones further illustrate the broad applicability of these structures in developing therapeutic agents (Negri, Kascheres, & Kascheres, 2004).

properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO/c1-18(14-8-3-2-4-9-14)16(19)12-11-13-7-5-6-10-15(13)17/h5-7,10-12,14H,2-4,8-9H2,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINSYGOHQYKFPF-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2628155.png)

![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2628156.png)

![1-[3-Bromo-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-one](/img/structure/B2628163.png)

![3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide](/img/structure/B2628169.png)

![3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2628170.png)

![6-(4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2628173.png)

![(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2628174.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628175.png)